(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene

Tamoxifen synthesis McMurry coupling stereoselectivity

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene (CAS 97818-83-2), synonymously named Z-Chlorolefin, is a triphenylethylene derivative bearing a chloroethoxy side chain on the 4-position of one phenyl ring. It belongs to the class of tamoxifen synthetic intermediates and is structurally defined as (Z)-(1-(4-(2-chloroethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene, with molecular formula C24H23ClO and molecular weight 362.89 g/mol.

Molecular Formula C₂₄H₂₃ClO
Molecular Weight 362.9 g/mol
CAS No. 97818-83-2
Cat. No. B118057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
CAS97818-83-2
Synonyms(Z)-1-(2-Chloroethoxy)-4-(1,2-diphenyl-1-butenyl)benzene;  (Z)-Chlorolefin
Molecular FormulaC₂₄H₂₃ClO
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
InChIInChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-
InChIKeyGWAJMDNEUFHRBV-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene (CAS 97818-83-2) for Tamoxifen Intermediate & Reference Standard Procurement


(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene (CAS 97818-83-2), synonymously named Z-Chlorolefin, is a triphenylethylene derivative bearing a chloroethoxy side chain on the 4-position of one phenyl ring . It belongs to the class of tamoxifen synthetic intermediates and is structurally defined as (Z)-(1-(4-(2-chloroethoxy)phenyl)but-1-ene-1,2-diyl)dibenzene, with molecular formula C24H23ClO and molecular weight 362.89 g/mol . The compound is supplied with detailed characterization data compliant with regulatory guidelines and is primarily utilized as a key intermediate in the preparation of tamoxifen derivatives, as well as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [1].

Why Generic Substitution of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene with E-Isomer or Mixed Isomer Batches Fails for Tamoxifen Synthesis and ANDA Compliance


In the tamoxifen pharmacophore, the Z (trans) geometric configuration is the sole isomer possessing antiestrogenic therapeutic activity; the E-isomer is an estrogen agonist and its presence as a contaminant directly counteracts the desired pharmacological effect [1]. Consequently, any intermediate carrying forward the Z stereochemistry—including Z-Chlorolefin—must be procured with verified isomeric purity, as the subsequent amination step with dimethylamine conserves the Z geometric configuration [2]. Generic substitution with the E-isomer (CAS 97818-84-3), an (E/Z) mixed isomer batch, or even the bromoethoxy analog (which exhibits a less favorable Z:E ratio of approximately 4:1 versus 6:1–9:1 for the chloroethoxy intermediate) introduces downstream risk of isomeric contamination that can compromise the pharmacological integrity of the final tamoxifen API and fail ANDA impurity profiling requirements [3].

Quantitative Differentiation Evidence for (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene vs. Closest Analogs


Z:E Isomer Ratio Superiority of Chloroethoxy Intermediate vs. Bromoethoxy Analog in McMurry Olefination

In the McMurry olefin synthesis described in EP 0 168 175 A1, the chloroethoxy-substituted benzophenone intermediate yields a Z:E isomer ratio between 6:1 and 9:1 for the crude 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene product, as estimated by NMR [1]. Under identical reaction conditions with only the halogen exchanged, the bromoethoxy analog (1-[4-(2-bromoethoxy)phenyl]-1,2-diphenylbut-1-ene) produces a markedly inferior Z:E ratio of approximately 4:1, as confirmed by NMR analysis of the crystallized product [2]. This represents a 1.5- to 2.25-fold enhancement in stereoselectivity favoring the chloroethoxy intermediate over the bromoethoxy counterpart.

Tamoxifen synthesis McMurry coupling stereoselectivity Z:E isomer ratio process chemistry

Z-Chlorolefin to Tamoxifen Conversion Yield and Stereochemical Fidelity

The patent EP 0 168 175 A1 demonstrates that pure Z-1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene (100 mg) reacts with 30% w/v dimethylamine in ethanol at 75°C for 3 days to afford Z-tamoxifen in 94.7% crude yield (97 mg) [1]. After silica gel chromatography (chloroform/methanol 9:1) and crystallization from chloroform/hexane, analytically pure Z-tamoxifen is obtained as white needles in 83.0% overall yield (85 mg), with elemental analysis confirming identity (Found: C 84.2, H 8.1, N 3.5; C₂₆H₂₉NO requires C 84.1, H 7.9, N 3.8%) [2]. Critically, the Z geometric configuration is fully conserved during this nucleophilic substitution, a property that distinguishes this two-step McMurry-amination route from alternative synthetic strategies that produce E/Z mixtures requiring costly isomer separation.

Tamoxifen synthesis amination yield Z-configuration retention process chemistry API intermediate

Regulatory-Grade Characterization and Pharmacopeial Traceability for ANDA Submissions

Z-Chlorolefin is supplied by multiple certified reference standard manufacturers (SynZeal, Daicel Pharma Standards, CATO, Chromato Scientific, Naarini Molbio Pharma) with detailed Certificates of Analysis (CoA) and comprehensive characterization data compliant with regulatory guidelines . SynZeal explicitly states that the product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. Daicel Pharma Standards lists Z-Chlorolefin alongside Tamoxifen Impurity A, D, F, Tamoxifen N-Oxide, and Bis-tamoxifen as part of its tamoxifen impurity reference standard portfolio, each supplied with full CoA documentation essential for evaluating API quality, stability, and biological safety . Multiple suppliers confirm the product is intended for analytical method development, method validation (AMV), and QC applications for ANDA submissions or commercial tamoxifen production .

Reference standard ANDA pharmacopeial traceability USP EP impurity profiling

Isotopic Labeling Infrastructure: 13C6 and d5 Analogs Enable Quantitative LC-MS/MS Method Development

Z-Chlorolefin serves as the unlabeled parent for two commercially available isotopically labeled analogs: Z-Chlorolefin-¹³C₆ (used in the synthesis of Tamoxifen-¹³C₆, a labeled tamoxifen for SERM mechanistic studies and protein kinase C inhibition assays) , and 1-(2-Chloroethoxy)-4-(1,2-Diphenylbut-1-Enyl)Benzene-[d₅] (CAS 157738-49-3), a pentadeuterated analog with ≥95% atom D purity, melting point 103–105°C, used as an internal standard in LC-MS assays for metabolism, environmental, and synthetic tracking studies . The d₅-labeled analog provides a distinct isotopic signature enabling precise differentiation from unlabeled counterparts in mass spectrometry, with co-elution and comparable ionization behavior to the target analyte .

Isotopic labeling LC-MS internal standard deuterated analog 13C labeling quantitative analysis

Procurement-Driven Application Scenarios for (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene (CAS 97818-83-2)


Stereochemically Controlled Tamoxifen API Synthesis via the McMurry-Amination Route

The Z-Chlorolefin intermediate is the cornerstone of the two-step McMurry-amination route to tamoxifen, as established in EP 0 168 175 A1 [1]. Its superior Z:E ratio (6:1–9:1) compared to the bromoethoxy analog (~4:1) minimizes purification burden and ensures stereochemical fidelity through the amination step, where the Z-configuration is quantitatively retained. This scenario applies to pharmaceutical development laboratories, CROs, and generic API manufacturers seeking a stereoselective synthetic route that circumvents the costly and inefficient isomer separation procedures of legacy tamoxifen processes [2].

Tamoxifen Impurity Reference Standard for ANDA Regulatory Submissions and QC Method Validation

Z-Chlorolefin is formally categorized as a tamoxifen impurity and process intermediate. It is supplied as a certified reference standard with full Certificate of Analysis by multiple vendors including Daicel Pharma Standards and SynZeal, with optional traceability to USP or EP pharmacopeial monographs . This makes it essential for ANDA filers who must demonstrate control of process-related impurities in tamoxifen citrate API. The compound supports analytical method development, method validation (AMV), and routine QC release testing, enabling compliance with ICH Q3A/Q3B impurity thresholds [3].

Quantitative Bioanalytical Method Development Using Isotopically Labeled Z-Chlorolefin Analogs

The commercial availability of both ¹³C₆ and d₅ isotopically labeled Z-Chlorolefin analogs enables the development of robust LC-MS/MS methods for quantifying tamoxifen-related compounds in biological matrices . The d₅-labeled analog (CAS 157738-49-3) with ≥95% atom D purity serves as an internal standard that co-elutes with the unlabeled analyte, correcting for matrix effects, instrumental variability, and sample preparation losses. This scenario is directly relevant to bioanalytical CROs, pharmacokinetics laboratories, and ANDA bioequivalence study teams requiring validated quantitative methods .

Structure-Activity Relationship (SAR) Studies on Tamoxifen Analogues and SERM Development

Z-Chlorolefin features a chlorinated ether-substituted aromatic system integrated into a triaryl butene scaffold suitable for conformational studies and aromatic substitution analysis . As a key building block in the synthesis of tamoxifen derivatives — including hydroxylated metabolites, pyridinium analogues, and fixed-ring SERM candidates — Z-Chlorolefin enables medicinal chemistry programs investigating estrogen receptor modulation, protein kinase C inhibition, and anti-angiogenic activity. The compound's well-characterized Z-geometry and reactive chloroethoxy leaving group make it a versatile precursor for library synthesis of novel triphenylethylene-based SERMs [4].

Quote Request

Request a Quote for (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.